4-Chloro-2-fluoro-3-methylbenzaldehyde

Lipophilicity LogP Physicochemical Property

4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 1351668-29-5) is an ortho-substituted benzaldehyde derivative characterized by a unique 1,2,3,4-tetrasubstituted benzene ring pattern bearing chloro (4-position), fluoro (2-position), and methyl (3-position) substituents. This specific substitution architecture confers distinct physicochemical and reactivity profiles compared to its regioisomers and mono/di-substituted analogs, making it a non-interchangeable intermediate in the construction of fluorinated active pharmaceutical ingredients (APIs) and agrochemicals.

Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol
CAS No. 1351668-29-5
Cat. No. B3233202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-3-methylbenzaldehyde
CAS1351668-29-5
Molecular FormulaC8H6ClFO
Molecular Weight172.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)C=O)Cl
InChIInChI=1S/C8H6ClFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3
InChIKeyAZQBTWYYTIAJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 1351668-29-5): A Distinct Ortho-Substituted Benzaldehyde Building Block for Pharmaceutical and Agrochemical Synthesis


4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 1351668-29-5) is an ortho-substituted benzaldehyde derivative characterized by a unique 1,2,3,4-tetrasubstituted benzene ring pattern bearing chloro (4-position), fluoro (2-position), and methyl (3-position) substituents . This specific substitution architecture confers distinct physicochemical and reactivity profiles compared to its regioisomers and mono/di-substituted analogs, making it a non-interchangeable intermediate in the construction of fluorinated active pharmaceutical ingredients (APIs) and agrochemicals [1]. The compound serves as a versatile small molecule scaffold and is specifically claimed in patent literature as a precursor for ortho-substituted benzaldehydes used in liquid crystal and advanced material applications [1].

Why 4-Chloro-2-fluoro-3-methylbenzaldehyde Cannot Be Replaced by Simple In-Class Analogs


Substitution of 4-chloro-2-fluoro-3-methylbenzaldehyde with closely related benzaldehyde derivatives—such as its 5-methyl regioisomer (CAS 177211-30-2), the de-methylated 4-chloro-2-fluorobenzaldehyde (CAS 61072-56-8), or the de-fluorinated 4-chloro-3-methylbenzaldehyde (CAS 101349-71-7)—is inadvisable due to quantifiable differences in lipophilicity (LogP) that directly impact downstream reaction selectivity, chromatographic behavior, and biological target engagement [1]. Furthermore, the presence of three distinct substituents (Cl, F, CH3) in a specific 2,3,4-arrangement creates a unique electronic environment that governs regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions—a parameter not recapitulated by analogs lacking any one substituent [2]. Generic replacement risks synthetic failure, altered pharmacokinetic properties, or invalidated structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence: 4-Chloro-2-fluoro-3-methylbenzaldehyde vs. Closest Analogs


Lipophilicity Differentiation: LogP Comparison Against 5-Methyl Regioisomer and De-Fluorinated Analog

4-Chloro-2-fluoro-3-methylbenzaldehyde exhibits a measured LogP of 2.60 , which differs from its closest regioisomer 4-chloro-2-fluoro-5-methylbenzaldehyde (LogP = 2.38; Δ = +0.22) [1] and from the de-fluorinated analog 4-chloro-3-methylbenzaldehyde (LogP = 2.67; Δ = -0.07) . This 0.22 log unit difference represents a ~1.66-fold increase in octanol-water partition coefficient relative to the 5-methyl isomer, directly impacting membrane permeability and chromatographic retention behavior.

Lipophilicity LogP Physicochemical Property SAR

Purity Grade Availability: 98+% Specification vs. Standard 95% Industrial Grade

Commercial sources offer 4-chloro-2-fluoro-3-methylbenzaldehyde at a 98+% purity specification , representing a higher grade than the standard 95% purity commonly available for the 5-methyl regioisomer (4-chloro-2-fluoro-5-methylbenzaldehyde) . This 3+% absolute purity differential corresponds to a >60% reduction in unspecified impurity content (from ≤5% to ≤2%), critical for applications requiring stringent impurity control such as late-stage functionalization or GMP intermediate preparation.

Purity QC Specification Procurement Grade

Storage Stability Requirements: Refrigerated (2-8°C) vs. Ambient Storage for De-Methylated Analog

4-Chloro-2-fluoro-3-methylbenzaldehyde requires refrigerated storage at 2-8°C sealed in dry conditions to maintain chemical integrity , whereas the de-methylated analog 4-chloro-2-fluorobenzaldehyde (CAS 61072-56-8) is a stable solid at ambient temperature with melting point 58-61°C . This thermal sensitivity differential implies that the 3-methyl substitution reduces thermal stability, necessitating cold-chain handling—a logistics consideration for bulk procurement.

Storage Stability Thermal Sensitivity Logistics

Patent-Defined Utility: Explicit Claim as Ortho-Substituted Benzaldehyde Precursor for Liquid Crystal and Advanced Materials

US Patent 6,811,832 B2 explicitly claims compounds of formula (I) wherein X1=H or F, X2=H or F, and Y=Cl, Br, or I—a generic scope that encompasses 4-chloro-2-fluoro-3-methylbenzaldehyde as a key ortho-substituted benzaldehyde building block for preparing liquid crystal compositions and advanced functional materials [1]. This patent-assigned utility is not broadly claimed for simpler di-substituted analogs such as 4-chloro-2-fluorobenzaldehyde, which lack the additional methyl substitution required for liquid crystal mesogenic properties.

Patent Coverage Liquid Crystal Intermediate Material Science

Optimal Application Scenarios for 4-Chloro-2-fluoro-3-methylbenzaldehyde Based on Quantified Differentiation


Medicinal Chemistry SAR Optimization Requiring Precise Lipophilicity Tuning

When a drug discovery program requires fine-tuning of LogP within a narrow window (e.g., to achieve optimal membrane permeability or avoid hERG liability), the 2.60 LogP of 4-chloro-2-fluoro-3-methylbenzaldehyde offers a distinct hydrophobicity profile that cannot be replicated by the 5-methyl regioisomer (LogP = 2.38) or the de-fluorinated analog (LogP = 2.67) [1]. This 0.22-unit difference translates to measurable changes in cellular permeability and off-target binding, enabling precise SAR exploration without introducing additional structural variables .

Late-Stage Functionalization Requiring High Purity Intermediate (≥98%)

In multi-step synthetic sequences where impurity accumulation compromises final API purity, the 98+% specification of 4-chloro-2-fluoro-3-methylbenzaldehyde reduces the burden of pre-reaction purification compared to the standard 95% grade available for the 5-methyl regioisomer . This is particularly valuable in GMP intermediate preparation or when the aldehyde is employed in the penultimate step of a synthesis.

Liquid Crystal and Advanced Display Material Development

As explicitly claimed in US 6,811,832 B2, ortho-substituted benzaldehydes bearing the 2,3,4-substitution pattern (including 4-chloro-2-fluoro-3-methylbenzaldehyde) serve as precursors for liquid crystal compositions [2]. The presence of all three substituents (Cl, F, CH3) is essential for achieving the mesogenic properties required in display technologies, distinguishing this compound from di-substituted analogs that lack sufficient molecular anisotropy.

Synthesis of Fluorinated Agrochemical Intermediates

Fluorinated benzaldehydes are key building blocks in modern agrochemical synthesis, where the fluorine atom enhances metabolic stability and bioavailability [3]. The specific ortho-fluoro substitution pattern of 4-chloro-2-fluoro-3-methylbenzaldehyde enables subsequent regioselective transformations (e.g., nucleophilic aromatic substitution or cross-coupling) that are not accessible with para-fluoro or non-fluorinated analogs, as documented in patent literature for ortho-substituted benzaldehydes [2].

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